2-acetyl-N-phenylhydrazinecarbothioamide
Overview
Description
“2-acetyl-N-phenylhydrazinecarbothioamide” is a chemical compound with the empirical formula C11H15N3OS2. It has a molecular weight of 269.39 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of “this compound” isS=C(NC1=CC=CC=C1)NNC(CSCC)=O
. This provides a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 269.39 . The InChI key, which is a unique identifier for the compound, isMGHJQPUKWMXKBO-UHFFFAOYSA-N
.
Scientific Research Applications
1. Crystal Structure Analysis
2-acetyl-N-phenylhydrazinecarbothioamide and its derivatives have been utilized in crystallography. For instance, Samigullina et al. (2018) explored the structure of 2-(2-(diphenylphosphoryl)acetyl)-N-phenylhydrazinecarbothioamide and its solvate using single X-ray analysis. The study revealed similarities in molecular conformation across different crystal modifications and highlighted the role of solvent molecules in these structures (Samigullina et al., 2018).
2. Corrosion Inhibition
This compound has applications in corrosion inhibition. Ebenso et al. (2010) investigated thiosemicarbazides including derivatives of this compound as corrosion inhibitors for mild steel in acidic solutions. The study revealed their efficiency in reducing corrosion, suggesting a physical adsorption mechanism (Ebenso, Isabirye, & Eddy, 2010).
3. Accelerator in Anaerobic Adhesives
Raftery et al. (1997) explored the role of 1-acetyl-2-phenylhydrazine, a closely related compound, as an accelerator in anaerobic adhesives. The study examined its reactions in the presence of transition metal ions and typical cure components, contributing to an understanding of cure mechanisms in these adhesives (Raftery, Smyth, Leonard, & Heatley, 1997).
4. Antibacterial Applications
The antibacterial potential of thiosemicarbazides including this compound derivatives has been investigated. Desai et al. (2008) synthesized and evaluated various derivatives for their effectiveness against bacteria like S. aurens and E. coli. This research contributes to the development of new antibacterial agents (Desai, Bhavsar, Shah, & Saxena, 2008).
5. Chemosensory Applications
This compound has been used in the development of chemosensors. Udhayakumari and Velmathi (2015) reported a derivative functioning as a colorimetric and fluorescent sensor for ions like F− and Cu2+/Hg2+. Their study demonstrated the potential of these compounds in bioimaging applications (Udhayakumari & Velmathi, 2015).
6. Antiproliferative Activity
Another significant application of this compound is in studying antiproliferative activities. De Almeida et al. (2015) synthesized derivatives of this compound with acridine moieties and evaluated their DNA binding and antiproliferative properties, highlighting their potential in cancer research (De Almeida et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-acetamido-3-phenylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-7(13)11-12-9(14)10-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13)(H2,10,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUVLDJKNQKTJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)NC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400592 | |
Record name | ST50557383 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13153-00-9 | |
Record name | NSC338130 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST50557383 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10400592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13153-00-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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